molecular formula C15H13Br2NOS2 B2553753 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime CAS No. 400082-26-0

1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime

Cat. No. B2553753
CAS RN: 400082-26-0
M. Wt: 447.2
InChI Key: JTIYWEIIRXVOII-UHFFFAOYSA-N
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Description

1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime (BBSAO) is a synthetic compound with a wide range of applications in the scientific research and laboratory fields. BBSAO is used as an inhibitor of several enzymes, including cytochrome P450 2C9 (CYP2C9) and aldehyde oxidase (AO). It is also used as a substrate for the study of enzyme kinetics and as a fluorescent probe for the detection of aldehydes and ketones. BBSAO has been studied extensively in the areas of biochemistry, physiology, and drug metabolism.

Scientific Research Applications

Metal-Organic Frameworks

Compounds with sulfanyl substituents have been utilized in the construction of metal-organic systems. Specifically, flexible dicarboxylate ligands, resembling the sulfanyl substituent in structure, were used to assemble metal-organic complexes with copper ions. These complexes exhibited unique molecular structures and demonstrated the potential of such ligands in creating intricate metal-organic frameworks (Dai et al., 2009).

Crystal Structure Analysis

Studies involving bis(dimethylstibanyl)oxane and sulfane have contributed to the understanding of molecular structures in solid states. This research provides valuable insights into the conformation and arrangement of molecules, which can be crucial for the synthesis and application of complex organic compounds (Breunig et al., 2000).

Catalyst Development for Carbon-Carbon Bond Formation

Sulfanyl-substituted compounds have been synthesized and applied as catalysts for carbon-carbon bond formation. This indicates the potential of such compounds in facilitating significant chemical reactions, which are fundamental in various synthetic processes (Fossey & Richards, 2004).

Synthesis of Novel Ring Structures

Compounds with sulfanyl substituents have been used in the synthesis of novel ring structures, demonstrating their versatility in creating complex molecular architectures. This has potential applications in drug development and material science (Kimbaris et al., 2004).

properties

IUPAC Name

N-[1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br2NOS2/c16-11-1-5-14(6-2-11)20-9-13(18-19)10-21-15-7-3-12(17)4-8-15/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIYWEIIRXVOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=NO)CSC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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